STFSILi

Catalog No.
S6590663
CAS No.
210226-98-5
M.F
C9H7F3LiNO4S2
M. Wt
321.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STFSILi

CAS Number

210226-98-5

Product Name

STFSILi

IUPAC Name

lithium;(4-ethenylphenyl)sulfonyl-(trifluoromethylsulfonyl)azanide

Molecular Formula

C9H7F3LiNO4S2

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C9H7F3NO4S2.Li/c1-2-7-3-5-8(6-4-7)18(14,15)13-19(16,17)9(10,11)12;/h2-6H,1H2;/q-1;+1

InChI Key

CBRKWJAZEOPXQC-UHFFFAOYSA-N

SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
  • High Lithium-Ion Conductivity

    STFSILi exhibits promising properties for facilitating the movement of lithium ions within the battery. Studies have shown that STFSILi-based electrolytes demonstrate good ionic conductivity, a crucial factor for efficient battery operation [].

  • Improved Safety

    Traditional lithium-ion batteries using liquid electrolytes pose safety concerns due to the flammability of the organic solvents. Solid polymer electrolytes offer a safer alternative, and STFSILi is being explored for its contribution to this safer design [].

  • Derivatives for Polymerization

    Companies like SPECIFIC POLYMERS develop and commercialize STFSILi alongside similar lithium salt derivatives for their use in solid polymer electrolytes []. These derivatives offer opportunities for further research into tailoring polymer electrolytes for optimal battery performance.

Lithium sulfonyl(trifluoromethane sulfonyl)imide styrene, commonly referred to as STFSILi, is a specialized compound used primarily in the development of advanced polymer electrolytes for lithium batteries. The chemical structure of STFSILi features a sulfonyl group linked to a trifluoromethane sulfonyl moiety, which enhances its ionic conductivity and stability in various electrochemical environments. This compound plays a crucial role in creating single lithium-ion conducting polymer electrolytes, which are designed to improve the performance of lithium-ion batteries by minimizing the mobility of anions while allowing lithium ions to conduct freely .

That are significant for its application in polymer synthesis and battery technology. Key reactions include:

  • Oxidation: Under specific conditions, STFSILi can be oxidized, leading to the formation of different ionic species that may alter its conductivity properties.
  • Polymerization: STFSILi is often subjected to controlled polymerization techniques, such as nitroxide-mediated polymerization and reversible addition fragmentation chain transfer polymerization. These methods enable the formation of well-defined polyelectrolytes with tailored molecular weights and properties .

The synthesis of STFSILi typically involves several key steps:

  • Monomer Preparation: The initial step includes synthesizing the styrene derivative containing the sulfonyl(trifluoromethane sulfonyl)imide group.
  • Polymerization: Utilizing techniques such as nitroxide-mediated polymerization allows for controlled growth of polymer chains while maintaining the integrity of the ionic groups. The reaction is usually conducted in an inert atmosphere to prevent moisture interference.
  • Purification: Post-polymerization, the resulting oligomers are purified through precipitation and dialysis methods to ensure high purity and remove unreacted monomers .

STFSILi is primarily utilized in:

  • Lithium Batteries: As a component in single lithium-ion conducting polymer electrolytes, STFSILi enhances ionic conductivity while reducing anion mobility, thus improving battery efficiency and safety.
  • Fuel Cells: Its unique properties make it suitable for use in fuel cell technologies where efficient ion transport is critical .
  • Electrolyte Systems: STFSILi serves as a building block for developing advanced gel polymer electrolytes and solid-state electrolytes that exhibit enhanced performance metrics compared to traditional systems .

Studies on STFSILi have focused on its interactions within polymer matrices and with lithium ions. These investigations reveal that:

  • The presence of the sulfonyl group significantly affects ion transport dynamics within the polymer matrix.
  • The ionic conductivity of STFSILi-based electrolytes is influenced by factors such as temperature, concentration, and the physical state of the electrolyte (gel or solid) which impacts its performance in real-world applications .

STFSILi shares similarities with several other compounds used in battery technology. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Lithium bis(trifluoromethane sulfonyl)imide (LiTFSI)Contains trifluoromethane sulfonyl moietyHigh ionic conductivity; widely used as a lithium salt
Lithium bis(2,2,2-trifluoroethylsulfonyl)imide (LiBETI)Similar sulfonyl structure but with different substituentsEnhanced thermal stability; lower viscosity
Polyethylene oxide (PEO)Linear polymer structure with ether linkagesCommonly used as a base polymer but lacks specific ionic functionality
Poly(methyl methacrylate) (PMMA)Non-ionic polymer structureOften used as a matrix but does not conduct ions effectively

STFSILi's unique combination of ionic conductivity and structural stability makes it particularly advantageous for applications requiring high-performance electrolytes in lithium batteries.

Hydrogen Bond Acceptor Count

8

Exact Mass

320.99286297 g/mol

Monoisotopic Mass

320.99286297 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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